molecular formula C27H28ClN5O2S B11967753 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide

Cat. No.: B11967753
M. Wt: 522.1 g/mol
InChI Key: WQEYJZHUUFWRJQ-MUFRIFMGSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core linked to a chlorobenzyl group and a diethylamino-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form 1-(4-chlorobenzyl)-1H-benzimidazole.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Hydrazide Formation: The intermediate is further reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 4-(diethylamino)-2-hydroxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be studied for its potential as an enzyme inhibitor or receptor ligand. Its structural features suggest it could interact with biological macromolecules in a specific manner.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It could be explored as a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide would depend on its specific application. In a biological context, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-methoxyphenyl]methylidene}acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide lies in its specific combination of functional groups and structural features. The presence of both a benzimidazole core and a diethylamino-hydroxyphenyl moiety provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C27H28ClN5O2S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H28ClN5O2S/c1-3-32(4-2)22-14-11-20(25(34)15-22)16-29-31-26(35)18-36-27-30-23-7-5-6-8-24(23)33(27)17-19-9-12-21(28)13-10-19/h5-16,34H,3-4,17-18H2,1-2H3,(H,31,35)/b29-16+

InChI Key

WQEYJZHUUFWRJQ-MUFRIFMGSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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